(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate
Overview
Description
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate, also known as BDD-1048, is a chemical compound that has been synthesized and researched for its potential applications in scientific research. This compound belongs to the class of isoxazole derivatives and has been found to have promising properties for various applications.
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against various cancer cell lines .
Mode of Action
It is known that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines .
Biochemical Pathways
Similar compounds have been shown to affect the cell cycle and induce apoptosis, suggesting that they may interact with pathways related to cell growth and death .
Pharmacokinetics
The compound’s molecular structure could provide some insights into its potential pharmacokinetic properties.
Result of Action
The compound has shown potent growth inhibition properties in vitro. For instance, similar compounds have demonstrated potent activities against HeLa and A549 cell lines with IC50 values generally below 5 μM . The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate in lab experiments is its high affinity for the sigma-1 receptor. This makes it a potent modulator of the sigma-1 receptor activity and allows for the study of various cellular processes that are regulated by this protein. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cell death in certain cell types at high concentrations, which may limit its use in certain experimental settings.
Future Directions
There are various future directions for the research and development of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective analogs of this compound that can modulate the sigma-1 receptor activity with higher affinity and selectivity. Additionally, the potential therapeutic applications of this compound in various neurological disorders should be further explored in preclinical and clinical studies.
Scientific Research Applications
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate has been found to have various potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes including neuroprotection, neurotransmission, and cell survival. This compound has been found to modulate the activity of the sigma-1 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-2-24-17-6-3-14(4-7-17)9-21(23)25-12-16-11-19(28-22-16)15-5-8-18-20(10-15)27-13-26-18/h3-8,10-11H,2,9,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPBIZODGYRVMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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